Ergocorninine
Description
Historical Context of Ergot Alkaloid Scientific Inquiry
The scientific investigation into ergot alkaloids began long after their historical impact as the cause of ergotism, a devastating illness resulting from the consumption of grain contaminated with the fungus Claviceps purpurea. samorini.itnih.govresearchgate.net The modern era of research was initiated in the early 20th century. A pivotal moment was the isolation of ergotamine in 1918 by Arthur Stoll. samorini.itnih.gov This was followed by the discovery of the water-soluble, oxytocic principle, ergonovine, in 1935. samorini.itnih.gov
A significant development in the history of ergocorninine was the discovery in 1943 by Stoll and Hofmann that "ergotoxine," previously believed to be a single substance since its discovery in 1906, was in fact a mixture of three distinct alkaloids: ergocristine (B1195469), ergocryptine, and ergocornine (B135324). samorini.itnih.gov This finding was crucial as it highlighted the complexity of the ergot alkaloid profile and paved the way for the individual study of these components and their related isomers, including this compound. samorini.it The elucidation of the complex peptide structure of these alkaloids, characterized by a unique cyclol formation, was another major milestone achieved in 1951. samorini.it
Classification and Structural Context within Ergot Peptidyl Alkaloids
Ergot alkaloids are structurally defined by a tetracyclic ergoline (B1233604) ring system. nih.govrsc.org They are broadly classified into three major groups: the clavine alkaloids, simple amides of lysergic acid, and the ergopeptines (also known as peptide alkaloids). nih.govrsc.org this compound belongs to the ergopeptine class, which are characterized by a tripeptide moiety attached to the lysergic acid scaffold. nih.govrsc.org
The ergopeptines are further subdivided into groups based on the amino acids in their peptide chain. This compound is a member of the ergotoxine (B1231518) group, which also includes ergocristine and ergocryptine. nih.govtaylorandfrancis.com These alkaloids are water-insoluble and constitute a significant portion of the total alkaloids found in ergot sclerotia. nih.govneu.edu.tr
Table 1: Classification of this compound
| Category | Classification |
|---|---|
| Alkaloid Family | Ergot Alkaloids |
| Primary Structural Class | Ergopeptines (Peptide Alkaloids) |
| Sub-Group | Ergotoxine Group |
| Core Structure | Ergoline |
A critical aspect of ergot alkaloid chemistry is the existence of stereoisomers, specifically epimers at the C-8 position of the ergoline ring. acs.orgnih.gov These epimers are designated with an "-ine" suffix for the C-8-(R)-isomer and an "-inine" suffix for the C-8-(S)-isomer. acs.orgnih.gov Therefore, ergocornine is the (8R)-epimer, while this compound is the corresponding (8S)-epimer. acs.orgmdpi.com
This stereochemical difference is the sole distinction between the two molecules, yet it has profound implications. The (R)-epimers, like ergocornine, are generally considered the more biologically active forms. mdpi.comresearchgate.net The (S)-epimers, such as this compound, have historically been regarded as biologically inactive or significantly less active. researchgate.netoup.com However, recent research indicates that some S-epimers, including this compound, can exhibit vasoactive properties, challenging the long-held belief of their inactivity. nih.gov
The two forms are interconvertible through a process called epimerization, which can be influenced by factors like pH, temperature, and UV light. frontiersin.orgnih.gov This conversion often occurs in aqueous solutions, meaning that samples of ergot alkaloids naturally contain a mixture of both epimers. mdpi.com This necessitates the consideration and quantification of both "-ine" and "-inine" forms in analytical and research settings. acs.orgmdpi.com
Table 2: Comparison of Ergocornine and this compound
| Property | Ergocornine | This compound |
|---|---|---|
| Suffix | -ine | -inine |
| Stereochemistry at C-8 | R-epimer | S-epimer |
| Biological Activity | Generally considered more active | Traditionally considered less active, but recent studies show activity nih.gov |
| Interconversion | Can epimerize to this compound | Can be formed by epimerization from Ergocornine |
The stereochemistry at the C-8 position is a central focus in ergot alkaloid research because it dictates the three-dimensional shape of the molecule. acs.orgnih.gov This conformation, in turn, governs how the alkaloid interacts with biological receptors, such as dopaminergic, serotonergic, and adrenergic receptors. oup.comhowmed.net The orientation of the substituent at C-8 significantly influences the binding affinity and efficacy of the compound at these receptor sites. oup.com
The study of epimeric pairs like ergocornine and this compound provides a classic model for investigating structure-activity relationships. By comparing the biological effects of two molecules that differ only in the spatial arrangement at a single carbon atom, researchers can gain valuable insights into the specific structural requirements for receptor binding and activation. scispace.com This makes the "-inine" epimers, including this compound, indispensable tools in pharmacological and molecular research.
Distinction between R- and S-Epimers (Ergocornine vs. This compound) in Research
This compound's Significance in Biosynthetic and Molecular Research Paradigms
In the context of biosynthesis, this compound is studied as part of the complex metabolic pathway in Claviceps fungi. Research focuses on understanding the enzymatic steps that lead to the creation of the ergopeptine structure, from the initial formation of the ergoline ring to the attachment and cyclization of the specific amino acids that form the peptide side chain. researchgate.netnih.gov Untargeted metabolomics approaches have identified ergocornine and this compound as major ergopeptines in certain strains of C. purpurea, highlighting their importance in the natural product profile of the fungus. nih.govapsnet.org
In molecular research, this compound serves as a crucial reference compound and a tool for probing biological systems. Its presence must be accounted for in analytical methods developed for food safety and pharmaceutical quality control. nih.govrestek.com Furthermore, the investigation into the bioactivity of S-epimers is an active area of research. Studies demonstrating that this compound can induce contractile responses in arterial tissue in vitro underscore the need to re-evaluate the toxicological and pharmacological significance of these once-dismissed isomers. nih.gov The use of this compound alongside its R-epimer in comparative studies remains a fundamental approach for elucidating the molecular mechanisms of ergot alkaloid action. nih.govscispace.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37)/t19-,23+,24-,26-,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYGDMFEEDNVBF-KMKPOGODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891860 | |
| Record name | Ergocorninine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
564-37-4 | |
| Record name | Ergocorninine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=564-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergocorninine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergocorninine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8α)-12'-hydroxy-2',5'α-diisopropylergotaman-3',6',18-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.431 | |
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| Record name | ERGOCORNININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Biosynthesis and Enzymatic Pathways of Ergocorninine
Precursor Compounds and Initial Enzymatic Steps in the Ergot Alkaloid Pathway
The journey to ergocorninine begins with fundamental building blocks and a series of enzymatic transformations that construct the foundational ergoline (B1233604) ring system, a tetracyclic structure common to all ergot alkaloids. nih.govrsc.org
Role of Dimethylallyltryptophan Synthase (DMATS) in Initial Prenylation
The committed step in the biosynthesis of all ergot alkaloids is the prenylation of L-tryptophan. nih.gov This crucial reaction is catalyzed by the enzyme 4-dimethylallyltryptophan synthase (DMATS). nih.govnih.govmdpi.com DMATS facilitates the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the C4 position of the indole (B1671886) ring of L-tryptophan, yielding 4-(γ,γ-dimethylallyl)tryptophan (DMAT). mdpi.comrsc.org This enzyme is a soluble, dimeric protein and its activity is enhanced by the presence of metal ions such as Mg2+ and Ca2+, although they are not essential for the reaction to proceed. The gene encoding DMATS, often denoted as dmaW, has been identified and cloned from several ergot alkaloid-producing fungi, including Claviceps purpurea and Aspergillus fumigatus. nih.govmdpi.com
Lysergic Acid Pathway Intermediates and their Derivatization
Following the initial prenylation, DMAT undergoes a series of enzymatic modifications to form the ergoline scaffold. The pathway proceeds through several key intermediates, including chanoclavine-I and agroclavine. nih.govrsc.orgnih.gov The conversion of N-methyl-DMAT to chanoclavine-I is a critical step mediated by the enzyme chanoclavine-I synthase, encoded by the ccsA gene. nih.govasm.org Chanoclavine-I is then oxidized to chanoclavine-I-aldehyde, which serves as a crucial branch point in the pathway. rsc.orgasm.org
From chanoclavine-I-aldehyde, the pathway diverges among different fungal species. rsc.org In Claviceps purpurea, the producer of this compound, the pathway proceeds through agroclavine, which is then oxidized to elymoclavine. nih.govgoogle.com Elymoclavine is further converted to paspalic acid, which then isomerizes to form D-lysergic acid. nih.govnih.gov D-lysergic acid is the immediate precursor to the ergopeptines, including this compound. nih.govmdpi.com
Nonribosomal Peptide Synthetase (NRPS) Complexes and Assembly of the Peptidyl Moiety
The defining feature of ergopeptines like this compound is the attachment of a tripeptide side chain to the D-lysergic acid core. rsc.org This complex assembly is not carried out by ribosomes but by large, multifunctional enzymes known as nonribosomal peptide synthetases (NRPSs). rsc.orgwikipedia.org
Modular Organization and Functional Domains (Adenylation, Condensation, Thiylation)
NRPSs are organized in a modular fashion, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. wikipedia.org These modules are further subdivided into distinct domains that perform specific catalytic functions. The three core domains are:
Adenylation (A) domain: This domain selects and activates the specific amino acid substrate by converting it to an aminoacyl adenylate. beilstein-journals.org
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then transferred to a phosphopantetheinyl arm attached to the T-domain, forming a thioester linkage. nih.gov
Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid tethered to its own module's T-domain and the growing peptide chain attached to the T-domain of the preceding module. nih.gov
The genes encoding these NRPSs are typically found clustered together with other genes involved in ergot alkaloid biosynthesis. nih.gov
Specific Amino Acid Incorporation and Activation Mechanisms
The biosynthesis of the tripeptide moiety of ergocornine (B135324), the C-8 epimer of this compound, requires the sequential activation and incorporation of specific amino acids. While the precise NRPS machinery for this compound is part of a larger, complex system, the general mechanism involves the activation of L-valine, L-valine, and L-proline for the related ergopeptine, ergotamine. nih.gov In the case of ergocornine, the constituent amino acids are two molecules of L-valine and L-proline. The adenylation domains of the respective NRPS modules exhibit substrate specificity, ensuring the correct amino acids are selected. nih.gov These amino acids are activated via an ATP-dependent process to form aminoacyl-AMP intermediates, which are then loaded onto the thiolation domains. beilstein-journals.orglibretexts.org
Post-Synthetic Modifications and Stereochemical Control at C-8
The final steps in the formation of this compound involve modifications to the assembled lysergyl-tripeptide. A key transformation is the cyclization of the tripeptide chain to form a bicyclic structure. nih.gov A crucial aspect of ergot alkaloid chemistry is the stereochemistry at the C-8 position of the ergoline ring. nih.gov this compound is the C-8 epimer of ergocornine. This epimerization can occur spontaneously under certain conditions, such as changes in pH or temperature, and results in a change in the biological activity of the molecule. nih.govoregonstate.edu The "-inine" suffix denotes the C-8 epimer with a β-configuration of the substituent, which is generally less biologically active than the α-configured "-ine" form. escholarship.orgacs.org
Enzymatic Processes Leading to C-8 Epimerization (e.g., Ergocornine to this compound)
The transformation of Ergocornine to this compound is an epimerization event at the C-8 chiral center. oregonstate.eduacs.org This conversion is not considered a primary, enzyme-catalyzed step within the main ergot alkaloid biosynthetic pathway. Instead, it is largely understood as a spontaneous physicochemical process. researchgate.netresearchgate.net The epimerization can occur post-biosynthesis and happens readily, particularly in solutions. nih.govmdpi.com The mechanism is thought to involve keto-enol tautomerism at the central amide group adjacent to the C-8 position. oregonstate.eduresearchgate.net This process is reversible, allowing the conversion of this compound back to Ergocornine until an equilibrium is reached between the two epimers. nih.gov The presence of a double bond between C-9 and C-10 in the ergoline ring is a structural prerequisite for this epimerization to occur. mdpi.com
Factors Influencing Epimerization in Research Settings (e.g., pH, Light, Matrix)
The rate and extent of epimerization between Ergocornine and this compound are significantly influenced by several external factors in laboratory and storage settings. nih.gov Understanding these factors is critical for accurate quantification and analysis of ergot alkaloids. Key influencing variables include pH, light, temperature, and the chemical nature of the solvent or matrix. nih.govnih.govresearchgate.net For instance, the conversion from the R-epimer (Ergocornine) to the S-epimer (this compound) is known to be affected by heat, the presence of protic solvents, and exposure to UV light. researchgate.netresearchgate.net The epimerization can occur rapidly in aqueous solutions. nih.govmdpi.com To minimize this conversion during research, studies recommend storing samples at -20°C or lower, using non-protic solvents, and protecting samples from light with amber glass or aluminum foil. encyclopedia.pubnih.gov
Table 1: Factors Influencing Ergocornine-Ergocorninine Epimerization
| Factor | Effect on Epimerization | Research Recommendations & Findings |
|---|---|---|
| pH | Can catalyze the conversion between epimers. The presence of alkalis can promote epimerization. researchgate.net | The rate of conversion may be associated with the side group of a particular epimer. nih.gov |
| Light | Exposure to light, particularly UV light, can induce and influence the R/S ratio towards the S-form (this compound). researchgate.netresearchgate.net | Use of amber vials or aluminum foil is recommended to minimize light-induced epimerization during sample preparation and storage. encyclopedia.pubnih.gov |
| Temperature | Heating can decrease the concentration of Ergocornine and shift the epimeric ratio towards this compound. researchgate.netresearchgate.net | To preserve the original epimeric ratio, storage at -20°C or below is advised. encyclopedia.pubnih.gov |
| Solvent/Matrix | Protic solvents (e.g., water, methanol) can facilitate rapid epimerization. nih.govresearchgate.net The sample matrix itself can also influence the conversion rate. nih.gov | Use of non-protic solvents is recommended for extraction and analysis to minimize epimerization. encyclopedia.pubnih.gov |
Genetic Regulation of this compound Biosynthesis in Fungal Strains
The biosynthesis of this compound is not directly regulated at the genetic level; rather, the genetic machinery governs the production of its precursor, Ergocornine. The subsequent epimerization to this compound is a non-enzymatic chemical alteration. Therefore, understanding the genetic regulation involves examining the genes responsible for synthesizing the core ergoline structure and the peptide side chain of Ergocornine.
Identification of Biosynthetic Gene Clusters (BGCs)
The genes responsible for ergot alkaloid biosynthesis are typically found organized in a contiguous segment on a chromosome, known as a biosynthetic gene cluster (BGC), often referred to as the eas (ergot alkaloid synthesis) cluster. asm.org This clustering facilitates the co-regulation of the genes required for the metabolic pathway. researchgate.net These clusters have been identified in several ergot alkaloid-producing fungi, including species of Claviceps, Aspergillus, and Epichloë. nih.govcapes.gov.brrsc.org
The eas cluster contains genes encoding the enzymes for the early, common steps of the pathway, such as the synthesis of the ergoline ring from L-tryptophan and dimethylallyl diphosphate (B83284) (DMAPP). nih.govresearchgate.net It also houses genes for later, branch-specific modifications that create the vast diversity of ergot alkaloids. asm.org For ergopeptines like Ergocornine, the cluster contains large, multimodular nonribosomal peptide synthetase (NRPS) genes. nih.govresearchgate.net In Claviceps purpurea, the producer of ergopeptines such as ergotamine and ergocryptine, the cluster contains multiple NRPS genes (lps genes) that are responsible for assembling the tripeptide side chain. nih.govapsnet.org
Table 2: Key Gene Types in Ergot Alkaloid Biosynthetic Gene Clusters
| Gene/Enzyme Class | Function in Ergocornine Biosynthesis | Example Gene(s) |
|---|---|---|
| Dimethylallyltryptophan Synthase (DMATS) | Catalyzes the first committed and rate-limiting step: the prenylation of L-tryptophan. rsc.orgresearchgate.net | dmaW nih.gov |
| Oxidoreductases / P450 Monooxygenases | Involved in multiple oxidative steps to form the ergoline ring and its intermediate, D-lysergic acid. researchgate.netrsc.org | cloA researchgate.netrsc.org |
| Nonribosomal Peptide Synthetases (NRPS) | Large, modular enzymes that activate and link specific amino acids (Valine, Valine, Proline for Ergocornine) to the D-lysergic acid moiety. nih.govresearchgate.net | lpsA, lpsB apsnet.orgwvu.edu |
| Regulatory Genes | Transcription factors that control the expression of other genes within the eas cluster. asm.orgwvu.edu | easR asm.orgwvu.edu |
Transcriptional and Translational Control Mechanisms of NRPS Genes
The expression of the ergot alkaloid pathway, including the crucial NRPS genes, is highly regulated, although the precise mechanisms are still being fully elucidated. wvu.edu Research indicates that regulation occurs under specific environmental conditions. asm.org A key regulatory gene, easR, has been identified adjacent to the eas cluster in Metarhizium brunneum. asm.org This gene encodes a putative transcription factor, and its knockout was shown to eliminate ergot alkaloid production, providing strong evidence for its role in the positive regulation of the eas cluster genes. asm.org
The NRPS genes themselves, such as lpsA1 and lpsA2 in Claviceps purpurea, are responsible for the synthesis of different ergopeptines by incorporating different amino acids. apsnet.org For example, lpsA1 is involved in synthesizing ergotamine, while a comparable NRPS enzyme is responsible for incorporating the valine, valine, and proline residues to form Ergocornine. nih.govresearchgate.net The transcriptional control of these large NRPS genes is fundamental to determining which specific ergopeptines a fungal strain will produce. This regulation is complex and can be influenced by factors such as nutrient availability, like phosphate (B84403) levels, which can repress gene expression. researchgate.net
Epigenetic Modifiers and their Research Application in Inducing/Enhancing Production
Epigenetic regulation, which involves heritable changes in gene expression without altering the DNA sequence, plays a significant role in controlling fungal secondary metabolism. jelsciences.com Research has shown that modifying the epigenetic state of the fungus can be a powerful tool to induce or enhance the production of ergot alkaloids. This is often achieved by targeting histone modifications, which alter chromatin structure and gene accessibility.
One successful approach involves the use of histone deacetylase (HDAC) inhibitors. jelsciences.comnih.gov These chemicals prevent the removal of acetyl groups from histones, leading to a more open chromatin structure ("euchromatin"), which generally promotes gene transcription. jelsciences.com A study on Claviceps purpurea demonstrated that applying the HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) significantly enhanced ergot alkaloid production. nih.gov At an optimal concentration, SAHA treatment doubled the titers of ergometrine and total ergot alkaloids by up-regulating the mRNA expression of most genes within the eas cluster. nih.gov
Another epigenetic strategy involves manipulating histone methylation. Deletion of genes encoding histone methyltransferases, such as clrD (an H3K9 methyltransferase) and ezhB (an H3K27 methyltransferase) in Epichloë festucae, led to a global reduction in repressive histone marks and the de-repression of several genes in the ergot alkaloid cluster. apsnet.org These findings highlight that epigenetic mechanisms, particularly histone acetylation and methylation, are key controllers of eas gene cluster expression and can be targeted to increase the biosynthetic yield of ergot alkaloids like Ergocornine. apsnet.orgnih.gov
Table 3: Research Applications of Epigenetic Modifiers on Ergot Alkaloid Production
| Epigenetic Modifier/Target | Mechanism of Action | Observed Effect on Ergot Alkaloid Biosynthesis | Fungal Strain Studied |
|---|---|---|---|
| Suberoylanilide Hydroxamic Acid (SAHA) | Histone Deacetylase (HDAC) inhibitor. Increases histone acetylation, leading to a more open chromatin structure. nih.gov | Significantly increased mRNA expression of eas cluster genes and doubled the production of total ergot alkaloids. nih.gov | Claviceps purpurea |
| Deletion of clrD gene | clrD encodes a histone H3K9 methyltransferase, which adds a repressive mark to chromatin. apsnet.org | Reduced H3K9 methylation and derepressed several genes in the ergot alkaloid cluster. apsnet.org | Epichloë festucae |
| Deletion of ezhB gene | ezhB encodes a histone H3K27 methyltransferase, which adds a repressive mark to chromatin. apsnet.org | Reduced H3K27 methylation and derepressed several genes in the ergot alkaloid cluster. apsnet.org | Epichloë festucae |
Molecular Pharmacology and Receptor Interactions of Ergocorninine
Ligand Binding Studies with Neurotransmitter Receptors
Ergocorninine's engagement with neurotransmitter receptors has been a subject of scientific investigation, revealing its broad-spectrum affinity. These studies are crucial for understanding the compound's physiological and pharmacological effects.
Dopaminergic Receptor Subtype Affinities and Mechanisms (e.g., D2 agonist activity)
This compound exhibits a notable affinity for dopaminergic receptors, particularly the D2 subtype. nih.gov Ergot alkaloids, as a class, are known to interact with both D1 and D2 dopamine (B1211576) receptors. nih.gov Some ergoline (B1233604) compounds act as partial agonists at D2 receptors. nih.gov This interaction can lead to the inhibition of cyclic AMP (cAMP) production. nih.gov The structural resemblance of the ergoline ring in ergot alkaloids to dopamine is thought to be the basis for their action on dopamine receptors. wikipedia.org Specifically, ergot derivatives like bromocriptine, which shares structural similarities with this compound, act as D2 receptor agonists. nih.govwikipedia.org This agonistic activity at D2 receptors can modulate various physiological processes, including the inhibition of prolactin secretion. nih.gov
Research has shown that ergopeptide alkaloids, a category that includes compounds structurally related to this compound, display nanomolar inhibition constants (K(I)) for the D2-specific radioligand, indicating high-affinity binding. nih.gov Agents with partial agonist activity at central dopamine receptors can paradoxically exhibit inhibitory effects against the full, natural agonist, dopamine. nih.gov
Table 1: Dopaminergic Receptor Interactions of this compound and Related Compounds
| Compound/Class | Receptor Subtype | Activity | Reference |
|---|---|---|---|
| This compound (related ergot alkaloids) | D2 | Agonist activity | nih.gov |
| Ergopeptide alkaloids | D2 | High-affinity binding (nanomolar K(I)) | nih.gov |
| Ergot derivatives (e.g., Bromocriptine) | D2 | Agonist | nih.govwikipedia.org |
| Ergolines (some) | D2 | Partial agonist | nih.gov |
Serotonergic Receptor Subtype Affinities and Mechanisms (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C)
This compound and its related ergot alkaloids interact with a wide range of serotonin (B10506) (5-HT) receptor subtypes. inchem.orgsmolecule.com The ergoline class of drugs is known to target 5-HT1A/1B/1D/1E/1F and 5-HT2A/2B/2C receptors. nih.govbmbreports.org
In silico molecular docking studies have investigated the binding of ergocristinine (B1242015), the C-8 epimer of ergocristine (B1195469) and structurally similar to this compound, to the 5-HT2A receptor. researchgate.netnih.gov These studies revealed a significant binding energy, suggesting a strong interaction. researchgate.netnih.gov A hydrogen bond was identified between ergocristinine and amino acid residues within the 5-HT2A receptor binding site. researchgate.netnih.gov Ergot alkaloids are known to act on serotonin receptors, which can influence neurotransmission. smolecule.com The 5-HT2 receptor family, which includes 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are primarily coupled to Gq/11 proteins. nih.govbmbreports.org
Table 2: Serotonergic Receptor Interactions of this compound and Related Ergot Alkaloids
| Compound/Class | Receptor Subtype | Interaction/Activity | Reference |
|---|---|---|---|
| Ergocristinine | 5-HT2A | High binding affinity (in silico) | researchgate.netnih.gov |
| Ergoline Class | 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C | Target receptors | nih.govbmbreports.org |
| Ergot Alkaloids | Serotonin Receptors | Agonist/Antagonist activity | inchem.orgsmolecule.com |
Adrenergic Receptor Subtype Affinities (e.g., α1, α2)
This compound and other ergot alkaloids also demonstrate affinity for adrenergic receptors. nih.gov Their structural similarity to noradrenaline enables them to bind to these receptors. sciforum.net Ergot alkaloids can act as partial agonists or antagonists at alpha-adrenergic receptors. nih.gov
Specifically, in silico studies with ergocristinine have shown binding to the alpha-2A adrenergic receptor with significant binding energy. researchgate.netnih.gov These computational models also identified the formation of a hydrogen bond between ergocristinine and amino acid residues in the alpha-2A adrenergic receptor's binding site. researchgate.netnih.gov The affinity of ergot epimers for the alpha-2A adrenergic receptor may contribute to physiological effects such as vasoconstriction, as alpha-adrenergic receptors are abundant in peripheral vasculature. nih.gov While many ergoline derivatives show nanomolar affinity for α1-adrenoceptor subtypes, they generally exhibit low discriminatory capability between the α1A, α1B, and α1D subtypes. nih.gov
Table 3: Adrenergic Receptor Interactions of this compound and Related Compounds
| Compound/Class | Receptor Subtype | Interaction/Activity | Reference |
|---|---|---|---|
| Ergocristinine | α2A | High binding affinity (in silico) | researchgate.netnih.gov |
| Ergot Alkaloids | α-adrenergic | Partial agonist/Antagonist activity | nih.gov |
| Ergoline Derivatives | α1A, α1B, α1D | Nanomolar affinity, low selectivity | nih.gov |
Intracellular Signaling Pathways Modulated by this compound in Research Models
The binding of this compound to its target receptors initiates a cascade of intracellular events, primarily through the activation of G-protein coupled receptors and the subsequent modulation of secondary messenger systems. inchem.orgnih.gov
G-Protein Coupled Receptor (GPCR) Activation and Downstream Cascades
This compound's interaction with dopaminergic, serotonergic, and adrenergic receptors, which are all types of GPCRs, triggers intracellular signaling cascades. inchem.orgwikipedia.org GPCRs are the largest family of cell surface receptors and mediate cellular responses to a wide variety of extracellular signals. bmbreports.orgwikipedia.org Upon agonist binding, the GPCR undergoes a conformational change that activates an associated heterotrimeric G-protein. nih.gov
This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the G-protein's α subunit, leading to its dissociation from the βγ subunit. nih.govnih.gov Both the Gα-GTP and the Gβγ subunits can then interact with and modulate the activity of downstream effector proteins. nih.govnih.gov The specific downstream cascade activated depends on the G-protein subtype (e.g., Gs, Gi, Gq) coupled to the receptor. nih.gov For instance, D2 dopamine receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase. realmofcaring.org 5-HT2 receptors are often coupled to Gq/11 proteins, which activate phospholipase C. nih.govbmbreports.org
Modulation of Secondary Messengers (e.g., Adenylate Cyclase, Phospholipase C)
The activation of GPCRs by this compound leads to the modulation of secondary messenger systems, which amplify the initial signal.
Adenylate Cyclase: The interaction of this compound with Gi-coupled receptors, such as the D2 dopamine receptor, leads to the inhibition of adenylate cyclase. realmofcaring.orgbiologists.com This enzyme is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). realmofcaring.org A reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently alters the phosphorylation of various downstream target proteins. nih.gov Research on ergot alkaloids has demonstrated their ability to inhibit VIP-stimulated cAMP production, confirming their impact on this pathway. nih.gov
Phospholipase C: When this compound binds to Gq-coupled receptors, such as certain 5-HT2 subtypes, it activates phospholipase C (PLC). nih.govbmbreports.orgnih.gov Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.gov IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). nih.govnih.gov DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates a variety of cellular proteins, leading to a physiological response. nih.gov
Enzyme Inhibition and Activation Studies (e.g., Monoamine Oxidase, Phosphodiesterase)
Research into the direct enzymatic inhibition and activation profile of this compound is limited in publicly available scientific literature. However, studies on related ergot alkaloids provide some context for its potential interactions.
Ergot alkaloids have been shown to interact with phosphodiesterase (PDE) enzymes. A study examining several ergot compounds, including dihydroergocornine, a hydrogenated derivative of ergocornine (B135324), demonstrated an inhibitory effect on the phosphodiesterase system in various rat brain areas. nih.gov These drugs were found to inhibit PDE at both low and high substrate concentrations. nih.gov Other research has indicated that certain amino acid ergot alkaloids can inhibit calmodulin-stimulated phosphodiesterase. thebiogrid.org While this compound itself was not the primary subject of these particular studies, a 2022 report lists phosphodiesterase inhibitory activities among the bioactivities of this compound. esr.cri.nz
The relationship between this compound and monoamine oxidase (MAO) is less direct. MAO enzymes are crucial for the breakdown of neurotransmitters like serotonin. nih.govmayoclinic.org The interaction between MAO inhibitors (MAOIs) and ergot alkaloids is primarily noted in the context of potential drug interactions. Co-administration of MAOIs with serotonergic agents, which include ergot alkaloids, may increase the risk of serotonin syndrome, a potentially serious condition resulting from excessive serotonin activity. drugs.com This suggests that the metabolic pathway of ergot alkaloids is linked to systems regulated by MAO, rather than a direct inhibition of the enzyme by the alkaloid itself. One patent document includes "Monoamine oxidase inhibitor" in a list of classifications for this compound, but this is not substantiated by direct experimental evidence in the provided resources. google.com
The following table summarizes findings on enzyme inhibition by related ergot alkaloids.
| Ergot Alkaloid(s) | Enzyme | Effect | Source |
| Dihydroergocornine, Dihydroergocristine, Dihydroergocryptine, Ergotamine | Phosphodiesterase | Inhibition in rat brain areas | nih.gov |
| Ergocryptine, Ergocristine, Ergotamine and their dihydrogenated derivatives | Calmodulin-stimulated Phosphodiesterase | Inhibition | thebiogrid.org |
| Ergot Alkaloids (in general) | Monoamine Oxidase (Metabolism) | Interaction with MAOIs can lead to serotonin syndrome | drugs.com |
Stereochemical Configuration and its Role in Receptor Binding and Selectivity (e.g., C-8 Epimers)
The pharmacological activity of ergot alkaloids is profoundly influenced by their stereochemistry, particularly at the C-8 position of the ergoline ring. This compound is the C-8 S-isomer, or S-epimer, of ergocornine, which is the C-8 R-isomer (R-epimer). thebiogrid.orgdoctorlib.org These two epimers can interconvert, and this transformation is a critical factor in their biological activity. thebiogrid.orglecturio.com
Historically, the S-epimers, including this compound, were considered biologically inactive or significantly less active compared to their corresponding R-epimers. thebiogrid.orgdoctorlib.org However, recent research has challenged this view, demonstrating that S-epimers possess distinct biological activities. doctorlib.orgnih.gov The structural similarity of the ergoline ring system to biogenic amines like serotonin, dopamine, and norepinephrine (B1679862) allows both epimers to bind to their respective receptors, including adrenergic, dopaminergic, and serotonergic receptors. thebiogrid.org
The difference in spatial configuration at C-8 leads to variations in receptor binding affinity and selectivity, which in turn dictates the pharmacological response. The R-epimers are generally known to have a high affinity for serotonin, alpha-adrenergic, and dopamine receptors. thebiogrid.org For instance, R-epimers tend to have a higher affinity for alpha-2 adrenergic receptors compared to alpha-1 receptors. thebiogrid.org
Recent in vitro studies have demonstrated that S-epimers, once thought to be inactive, can induce vascular constriction. nih.gov A 2020 study assessed the vasoactive potential of four S-epimers, including this compound, on bovine metatarsal arteries. The study found that this compound did cause arterial contraction, particularly at a concentration of 1 × 10⁻⁶ M. google.com When compared, ergotaminine (B1205201) (another S-epimer) generated the strongest contraction, followed by this compound, ergocristinine, and ergocryptinine (B128735) at the highest concentration tested. google.com This indicates that the stereochemical configuration at C-8 does not eliminate bioactivity but rather modifies the potency and efficacy at various receptors. The sustained vascular contraction observed with some S-epimers may differ from that of R-epimers, suggesting different mechanisms of action at the vascular receptor level. nih.gov
The following table provides a comparative overview of the characteristics of C-8 epimers.
| Feature | C-8 R-Epimer (e.g., Ergocornine) | C-8 S-Epimer (e.g., this compound) | Source |
| Stereochemistry | R-configuration at carbon 8 | S-configuration at carbon 8 | thebiogrid.org |
| Historical View | Considered biologically active | Considered biologically inactive or weakly active | thebiogrid.orgdoctorlib.org |
| Receptor Affinity | High affinity for serotonin, alpha-adrenergic, and dopamine receptors | Binds to vascular receptors; affinity and selectivity differ from R-epimers | thebiogrid.org |
| Vascular Activity | Known to cause vasoconstriction | Demonstrated to cause vascular contraction in recent studies | nih.govgoogle.com |
| Interconversion | Can convert to the S-epimer | Can convert to the R-epimer | lecturio.com |
Structure Activity Relationship Sar Studies and Analog Design for Research Purposes
Methodologies in SAR Analysis for Ergot Alkaloids
The investigation of SAR in ergot alkaloids employs a combination of computational and experimental techniques to build a comprehensive picture of how molecular structure dictates biological function.
In silico modeling and molecular docking are powerful computational tools used to predict and analyze the interaction between a ligand, such as ergocorninine, and its biological target, typically a receptor. nih.gov These methods rely on the three-dimensional structures of both the ligand and the target protein to simulate their binding.
Molecular docking studies have been instrumental in understanding the binding of ergot alkaloids to various receptors, including serotonergic, dopaminergic, and adrenergic receptors. oup.comjmb.or.kr For instance, a study investigating the binding of the S-epimer ergocristinine (B1242015) to vascular receptors utilized AutoDock Vina and DockThor to determine binding affinities and interactions. researchgate.net The results showed that ergocristinine forms hydrogen bonds with amino acid residues within the binding sites of the serotonin (B10506) (5-HT)2A and alpha-2A adrenergic receptors. researchgate.net Such studies provide valuable information on the specific amino acid residues involved in the interaction and the types of chemical bonds formed, which is crucial for understanding the basis of receptor affinity and selectivity. jmb.or.krresearchgate.net
The ergoline (B1233604) ring system is considered the pharmacophore of peptide alkaloids, meaning it is the essential part of the molecule for its pharmacological activity. nih.gov Docking studies help to visualize how this core structure and its various substituents fit into the receptor's binding pocket. jmb.or.kr These computational approaches can effectively screen large libraries of compounds and prioritize them for further experimental testing, thus accelerating the drug discovery and research process. fu-berlin.de
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are built by identifying molecular descriptors that are statistically related to the observed activity. biorxiv.org In the context of ergot alkaloids, QSAR can be used to predict the biological activity of new, unsynthesized analogs based on their structural features.
The development of QSAR models for ergot alkaloids involves several steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, selecting the most relevant descriptors, and then building and validating a statistical model. mdpi.com These models can provide insights into which structural properties are most important for a particular biological effect. While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided context, the principles of QSAR are broadly applicable to the ergot alkaloid class to predict activities and guide the design of new compounds with desired properties. mdpi.comdntb.gov.ua
In Silico Modeling and Molecular Docking Approaches
Impact of Lysergic Acid Moiety Modifications on Receptor Binding
Even minor changes to the lysergic acid structure can lead to significant alterations in biological effects. scispace.com For example, dihydrogenation of the C9-C10 double bond in the lysergic acid ring, as seen in dihydroergotamine, generally results in compounds with reduced vasoconstrictor activity compared to their parent alkaloids. davidmoore.org.uk The configuration at the C-8 position is also critical; the naturally occurring R-isomers (ending in "-ine") are typically more pharmacologically active than their S-isomer counterparts (ending in "-inine"), such as this compound. nih.govkarger.com However, recent research indicates that S-epimers may also possess biological activity. researchgate.net
Substitution at other positions on the ergoline ring can also modulate activity. For instance, the introduction of a methyl group at the N-1 position can decrease affinity for catecholamine receptors and increase selectivity for tryptaminergic receptors. davidmoore.org.uk Bromination at the C-2 position, as in bromocriptine, significantly enhances dopamine (B1211576) agonist activity. researchgate.net These examples highlight the sensitivity of receptor interaction to the fine details of the lysergic acid structure.
Influence of Peptide Chain Variations on Bioactivity
The peptide portion of ergopeptines like this compound plays a crucial role in determining their biological activity and receptor binding profile. ird.fr Variations in the amino acid composition of this tripeptide chain lead to the wide diversity of naturally occurring ergot alkaloids. oup.comrsc.org
Metabolism of ergot peptide alkaloids often occurs on the peptide moiety, particularly through hydroxylation of the proline ring. ird.fr This indicates that the peptide part is accessible and interactive within biological systems. Furthermore, antibodies raised against ergot peptide alkaloids are often directed predominantly against the peptide part of the molecule, underscoring its importance for molecular recognition. ird.fr
Semi-synthetic and Synthetic Analogs of this compound in Research
The development of semi-synthetic and synthetic analogs of this compound and other ergot alkaloids is a key strategy for exploring structure-activity relationships and for creating new research tools and potential therapeutic agents. escholarship.orguantwerpen.be Semi-synthesis involves chemically modifying the natural alkaloid, while total synthesis builds the molecule from simpler starting materials. karger.comnih.gov
The design of novel this compound scaffolds is guided by the principles of molecular modification to achieve specific research goals. escholarship.org This involves a systematic variation of the molecular structure to optimize pharmacodynamic properties. escholarship.org Key considerations in the design of new scaffolds include:
Scalable and Rapid Synthesis: The synthetic route should be efficient and capable of producing sufficient quantities of the compound for research. mdpi.com
Rational Derivatization: The scaffold should be designed to allow for the introduction of various functional groups at specific positions in a controlled manner. mdpi.com
Architectural Control: The design should allow for precise control over the three-dimensional arrangement of functional groups. mdpi.com
Modulation of Physicochemical Properties: The scaffold can be tailored to have desired properties such as polarity and solubility. mdpi.com
Recent synthetic strategies have focused on creating novel ergoline analogs with substitution patterns that are not accessible through semi-synthesis from naturally occurring lysergic acid. nih.gov These approaches are crucial for conducting detailed SAR studies and for developing compounds with unique pharmacological profiles. nih.gov The design of such scaffolds often involves creating a modular synthetic route where different building blocks can be combined to generate a library of analogs. mdpi.comproquest.comresearchgate.net
Conformational Analysis and its Relation to Biological Activity
The biological activity of ergot alkaloids is intrinsically linked to their three-dimensional structure. The spatial arrangement of the molecule, or its conformation, dictates how it interacts with biological receptors. For this compound, a peptide ergot alkaloid, conformational analysis is crucial for understanding its structure-activity relationship, particularly in light of its status as an epimer.
Ergot alkaloids can exist as stereoisomers, specifically epimers, at the C8 position of the ergoline ring system. researchgate.netfrontiersin.org This epimerization results in two distinct forms: the C8-(R) isomers, which are given the suffix "-ine" (e.g., ergocornine), and the C8-(S) isomers, which have the suffix "-inine" (e.g., this compound). researchgate.netoup.com These two forms are interconvertible, with the equilibrium between them influenced by factors such as temperature, pH, and the solvent used. researchgate.netfrontiersin.orgoup.com For a long time, it was widely believed that only the (R)-epimers possessed significant biological activity, while the (S)-epimers, like this compound, were considered biologically inactive. researchgate.netoup.comresearchgate.net However, recent research has challenged this assumption, demonstrating that "-inine" epimers do exhibit biological effects. oup.comresearchgate.net
The core of the ergot alkaloid structure is the tetracyclic ergoline nucleus, and the conformation of its D-ring is a key determinant of bioactivity. nih.govcore.ac.uk Studies using molecular mechanics and Nuclear Magnetic Resonance (NMR) have shown that the D-ring can exist in two primary conformations, designated D1 and D2. nih.gov By comparing the geometric parameters of the ergolene structure with those of conformationally restricted dopamine analogs, research suggests that the D1 conformation is the one responsible for bioactivity at dopamine receptors. nih.gov The stability of these conformations can be influenced by intramolecular hydrogen bonding. For instance, in neutral ergolenes in aprotic media, hydrogen bonding can stabilize the D2 conformation. core.ac.uk Conversely, protonated alkaloids tend to adopt the D1 conformation. core.ac.uk
The emerging evidence for the bioactivity of (S)-epimers is exemplified by studies on their physiological effects. Research has specifically demonstrated that this compound possesses vasoactive properties. oup.comresearchgate.net An in vitro study using bovine metatarsal arteries showed that this compound, along with other (S)-epimers, induced a concentration-dependent contractile response. researchgate.net This finding directly contradicts the long-held belief that these compounds are inactive and suggests they may contribute to the toxic effects of ergot alkaloid exposure. oup.comresearchgate.net
The table below summarizes the findings on the contractile responses induced by four different (S)-epimers, including this compound, demonstrating their biological activity.
| Compound | Number of Arteries (n) | Maximum Contractile Response (as % of Phenylephrine) | Observation | Source |
| This compound | 6 | Concentration-dependent contraction | Vasoactive | researchgate.net |
| Ergotaminine (B1205201) | 6 | Strongest contractile response among tested (S)-epimers | Vasoactive | researchgate.net |
| Ergocristinine | 6 | Significant contractile response | Vasoactive | researchgate.net |
| Ergocryptinine (B128735) | 6 | Significant contractile response | Vasoactive | researchgate.net |
The mechanism behind this activity likely involves direct interaction with vascular receptors. The structural similarity of the ergoline ring to biogenic amines like serotonin, dopamine, and noradrenaline allows these compounds to bind to adrenergic, dopaminergic, and serotonergic receptors. davidmoore.org.uknih.gov Studies on the related (S)-epimer ergocristinine have shown that it can form hydrogen bonds with amino acid residues within the binding sites of 5-HT2A and alpha2A adrenergic receptors. researchgate.net This provides a plausible model for how this compound and other "-inine" forms exert their biological effects, such as vasoconstriction, through receptor activation. oup.comresearchgate.net Therefore, the conformational arrangement of this compound allows it to fit into and activate receptors that were previously thought to be targets only for the "-ine" epimers.
Analytical Methodologies for Ergocorninine Quantification and Identification in Research Samples
Chromatographic Techniques for Separation and Detection
Chromatography is a fundamental technique for separating complex mixtures into their individual components. nih.gov For the analysis of ergocorninine and its related ergot alkaloids, liquid chromatography is the method of choice. nih.govresearchgate.nete3s-conferences.org
High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, Fluorescence, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound. nih.govmeasurlabs.com The separation is typically achieved on a stationary phase, such as a C18 or phenyl-hexyl column, with a mobile phase gradient. semanticscholar.orgmdpi.comdiva-portal.org
UV Detection: HPLC systems can be coupled with an ultraviolet (UV) detector for the quantification of this compound. diva-portal.org The ergoline (B1233604) ring system common to ergot alkaloids exhibits UV absorbance, allowing for detection at specific wavelengths, such as 240 nm. diva-portal.org
Fluorescence Detection (FLD): A more sensitive and selective method involves fluorescence detection. semanticscholar.orgoregonstate.edu Ergot alkaloids are naturally fluorescent, and this property can be exploited for their detection after excitation at a suitable wavelength (e.g., 250 nm) and measurement of the emission at another (e.g., 420 nm). oregonstate.edu HPLC-FLD methods have been developed and validated for the simultaneous determination of multiple ergot alkaloids, including this compound, in various matrices. researchgate.netnih.gov While LC-MS/MS has become increasingly prevalent, LC-FLD remains a reliable and sensitive alternative for quantifying toxicologically relevant levels of these compounds. mdpi.com
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of specificity and has become the work-horse for the quantification of ergot alkaloids in recent years. measurlabs.comresearchgate.net MS detectors identify compounds based on their mass-to-charge ratio, offering unambiguous identification and quantification.
A comparison of common HPLC detectors for ergot alkaloid analysis is presented below:
| Detector | Principle | Advantages | Disadvantages |
| UV | Measures the absorbance of UV light by the analyte. | Simple, robust, and relatively inexpensive. | Lower sensitivity and selectivity compared to FLD and MS. |
| Fluorescence (FLD) | Measures the emission of light from the analyte after excitation at a specific wavelength. | High sensitivity and selectivity for fluorescent compounds like ergot alkaloids. semanticscholar.org | Not all compounds are naturally fluorescent. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Highest specificity, allows for structural elucidation, and can detect a wide range of compounds. measurlabs.com | Higher cost and complexity. |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for R- and S-Epimers
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.gov When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS has become the gold standard for the analysis of ergot alkaloids, including the critical separation and quantification of their R- and S-epimers. nih.govresearchgate.net
This compound is the S-epimer of ergocornine (B135324) (the R-epimer). nih.gov These epimers often coexist in samples and can have different biological activities, making their individual quantification crucial. mdpi.com UHPLC-MS/MS methods have been successfully developed and validated for the simultaneous determination of the six major ergot alkaloids and their corresponding -inine epimers in various matrices, including cereal-based products. researchgate.netmdpi.comugr.es These methods are highly sensitive, with low limits of detection (LOD) and quantification (LOQ), allowing for the detection of trace amounts of these compounds. nih.govmdpi.com For instance, a validated UHPLC-MS/MS method for spring wheat demonstrated low LOD and LOQ values for all 12 epimers analyzed. nih.gov Another study on cereal-based baby food reported the ability to reliably detect individual ergot alkaloids at levels as low as 0.5 ng/g. mdpi.com
The table below summarizes the performance of a typical UHPLC-MS/MS method for the analysis of ergocornine and this compound.
| Parameter | Ergocornine | This compound | Reference |
| Retention Time (min) | ~8.5 | ~9.0 | researchgate.net |
| Precursor Ion (m/z) | 562.4 | 562.4 | oregonstate.edu |
| Product Ions (m/z) | 223.2, 268.2 | 223.2, 268.2 | oregonstate.edu |
| LOD (µg/kg) | 0.49 - 0.50 | 0.49 - 0.50 | ugr.es |
| LOQ (µg/kg) | 0.5 - 3.92 | 0.5 - 3.92 | mdpi.comugr.es |
Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool in the analysis of this compound, providing detailed information on its structure and enabling precise quantification. ijpras.com
Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling
Tandem mass spectrometry (MS/MS) is a powerful technique used for structural elucidation and metabolite profiling. mdpi.comnih.gov In an MS/MS experiment, a precursor ion (in this case, the protonated molecule of this compound) is selected and fragmented, and the resulting product ions are detected. This fragmentation pattern provides a "fingerprint" of the molecule, which can be used for its identification and to study its metabolic fate. mdpi.com The fragmentation of the peptide ergot alkaloids, including this compound, has been well-characterized, aiding in their identification in complex matrices. mdpi.com LC-MS/MS is widely used in drug metabolism and pharmacokinetics (DMPK) studies to identify and characterize metabolites of new chemical entities. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). hilarispublisher.comazolifesciences.com This high accuracy allows for the determination of the elemental composition of a molecule, which is a critical step in the identification of unknown compounds and the confirmation of known ones. nih.govthermofisher.com HRMS is particularly valuable in non-targeted analysis and metabolomics studies where numerous compounds need to be identified. hilarispublisher.comthermofisher.com The use of HRMS, often in combination with UHPLC, significantly improves the quality and quantity of data obtained in metabolomics studies compared to unit mass resolution instruments. hilarispublisher.comthermofisher.com
The following table highlights the advantages of HRMS in compound identification.
| Feature | Low-Resolution MS | High-Resolution MS (HRMS) |
| Mass Accuracy | Typically to the nearest whole number (nominal mass). | Typically to four or more decimal places (<5 ppm error). hilarispublisher.com |
| Confidence in Identification | Lower, as multiple compounds can have the same nominal mass. nih.gov | Higher, as the accurate mass significantly narrows down the possible elemental compositions. nih.govthermofisher.com |
| Application | Routine quantification of known compounds. | Identification of unknown compounds, metabolomics, confirmation of elemental composition. hilarispublisher.comthermofisher.com |
Spectroscopic Methods for Advanced Characterization (e.g., NMR, CD for conformational analysis)
While chromatography and mass spectrometry are the primary tools for quantification and routine identification, other spectroscopic techniques provide deeper insights into the three-dimensional structure and conformation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for elucidating the complete chemical structure of a molecule. nih.gov 1H and 13C NMR spectra provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. rsc.org NMR studies have been conducted on various ergot alkaloids, providing data that can be used for the unambiguous identification of this compound and its epimer, ergocornine. rsc.orgresearchgate.net Specific resonances in the NMR spectrum can also provide evidence of the conformation of the ergoline ring system and can be used to detect isomerization to the less active C-8 epimers. nih.gov
Circular Dichroism (CD) Spectroscopy: Electronic Circular Dichroism (ECD) is a chiroptical technique that is highly sensitive to the stereochemistry and conformation of chiral molecules. rsc.orgmdpi.com CD spectroscopy measures the differential absorption of left and right circularly polarized light. plos.org The resulting spectrum is highly dependent on the three-dimensional arrangement of the atoms in the molecule and can be used to determine the absolute configuration and study conformational changes. rsc.orgmdpi.comsubr.edunih.gov While not a routine analytical technique for quantification, CD can provide valuable information about the solution-state conformation of this compound.
Immunochemical Assays for Screening and Research (e.g., ELISA limitations for epimer distinction)
Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are utilized for the screening of ergot alkaloids in various samples. researchgate.net These assays offer a rapid and high-throughput tool for preliminary analysis. However, a significant limitation of ELISA-based methods is their inability to differentiate between individual ergot alkaloid epimers. researchgate.netnih.govnih.gov Specifically, these assays cannot distinguish between the C-8 epimers, such as ergocornine (the R-epimer) and its corresponding S-epimer, this compound. nih.gov
This lack of specificity is a critical drawback because regulatory guidelines, such as those from the European Union, recommend the monitoring and quantification of both the R- and S-epimers of the main ergot alkaloids. nih.govwur.nl Since ELISA tests often target a common structural feature of the alkaloids, such as the lysergic acid moiety, they provide a cumulative result for multiple ergot alkaloids present in the sample. mdpi.com This can lead to an overestimation of the total regulated ergot alkaloid content, as the assay may also cross-react with other unregulated ergot alkaloids, like those of the clavine type. randoxfood.com
Consequently, while ELISA can serve as a valuable qualitative or semi-quantitative screening tool to quickly identify potentially contaminated samples, it is not suitable for precise, epimer-specific quantification required for regulatory compliance or detailed research. mdpi.comrandoxfood.com Positive results from an ELISA screening typically necessitate confirmation and accurate quantification by more selective chromatographic techniques like LC-MS/MS. randoxfood.com Research comparing ELISA results with LC-MS/MS data has shown that ELISA can yield higher total ergot alkaloid concentrations, underscoring its role as a screening rather than a quantitative method. mdpi.comrandoxfood.com
Sample Preparation and Matrix Effects in Research Analysis
The accurate quantification of this compound in research samples is heavily dependent on meticulous sample preparation and the management of matrix effects, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov
Sample Preparation
The initial and critical step in the analytical workflow is obtaining a representative and homogenous subsample. For solid samples like cereals, this involves grinding the material to a fine powder with a particle size of 0.5 mm to 1 mm. wur.nlwur.nl For certain materials like bread, cryogenic milling may be employed to ensure homogeneity before storage at low temperatures. wur.nlwur.nl
Extraction is typically performed using organic solvents. Acetonitrile (B52724) is a common choice, used either alone or in mixtures with other reagents such as methanol, water, and ammonia (B1221849) or formic acid to improve extraction efficiency. mdpi.comnih.gov A widely adopted and standardized sample preparation approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.comsciforum.net This procedure involves an extraction step, often with acetonitrile and a buffering salt mixture, followed by a dispersive solid-phase extraction (d-SPE) clean-up step. mdpi.comresearchgate.net
The clean-up phase is crucial for removing interfering co-extractives from the sample matrix. This is achieved using various sorbents. For instance, a combination of primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove non-polar interferences, and activated carbon has been used in the analysis of animal feed. nih.gov Other clean-up strategies include passing the extract through alumina (B75360) cartridges or using 30 kD ultrafilters. wur.nlmdpi.com
Matrix Effects
Matrix effects (ME) represent a significant challenge in the LC-MS/MS analysis of this compound. researchgate.netnih.govnih.gov These effects arise when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either signal suppression or enhancement. researchgate.netmdpi.com This phenomenon can directly impact the accuracy of quantification, potentially causing an under- or overestimation of the this compound concentration. researchgate.netnih.gov
The magnitude of matrix effects is influenced by the analyte, the complexity of the sample matrix (e.g., different types of cereals like rye, wheat, or oats), and the specifics of the sample preparation and chromatographic methods used. nih.govmdpi.com Studies have shown that matrix effects can differ significantly among the various ergot alkaloids, even between epimeric pairs. nih.govnih.gov One study on spring wheat demonstrated that S-epimers, including this compound, exhibited lower matrix effects (101–113%) compared to their corresponding R-epimers. nih.govmdpi.com This lower effect for S-epimers could potentially allow for more accurate quantification. mdpi.com Conversely, other research has highlighted that early eluting compounds are often more susceptible to signal suppression. mdpi.com
To mitigate the impact of matrix effects, several strategies are employed. The most common approaches include the use of matrix-matched calibration standards, where the calibration curve is prepared in an extract of a blank (analyte-free) sample matrix that is similar to the samples being analyzed. wur.nlmdpi.com Another effective technique is the method of standard addition, where the sample extract itself is fortified with known concentrations of the analyte. wur.nlmdpi.com The use of stable isotope-labeled internal standards is considered the gold standard for compensating for matrix effects, but their commercial availability for all ergot alkaloids can be limited. nih.govmdpi.com
The table below presents data from a validation study for the analysis of ergot alkaloids in a hard red spring wheat matrix, illustrating the matrix effects and recovery rates for this compound and its epimer.
Table 1: Matrix Effects and Recovery for Ergocornine and this compound in Wheat
| Compound | Epimer Type | Matrix Effect (%) | Recovery (%) (at 5 µg/kg) |
|---|---|---|---|
| Ergocornine | R-epimer | 112 | 70.3 |
| This compound | S-epimer | 106 | 94.3 |
Data sourced from a validation study using UHPLC-MS/MS. nih.gov
Another study analyzing oat-based products using a QuEChERS extraction and UHPLC-MS/MS reported low matrix effects and high recovery rates for this compound, demonstrating the efficacy of the chosen sample preparation method for that specific matrix.
Table 2: Performance of QuEChERS Method for this compound in Oat Flakes
| Compound | Matrix Effect (%) (at 5 µg/kg) | Recovery (%) (at 5 µg/kg) |
|---|---|---|
| This compound | -10.3 | 109 |
Data sourced from a validation study using a modified QuEChERS procedure and UHPLC-MS/MS. mdpi.com
These findings underscore the necessity of validating analytical methods for each specific matrix and analyte to ensure the reliability of research data on this compound. The choice of sample preparation protocol must be carefully optimized to minimize matrix interferences and achieve acceptable analyte recovery. mdpi.comnih.gov
Role of Ergocorninine in Fungal Physiology and Ecology
Ergocorninine Production in Claviceps Species and Related Fungi
This compound is primarily produced by the fungus Claviceps purpurea, a pathogen that infects the ovaries of cereals and grasses. randoxfood.comapsnet.org The fungus replaces the developing seed with a hardened mycelial mass called a sclerotium or ergot, which contains a cocktail of ergot alkaloids, including this compound. randoxfood.com The production and composition of these alkaloids are not uniform across all C. purpurea strains; instead, they are linked to specific genetic groups, often referred to as chemoraces. nih.govmdpi.com
Research has identified distinct metabolomic classes within C. purpurea. For instance, a study on Canadian strains separated them into two classes based on their ergot alkaloid profiles. nih.gov One class (Class 1) was characterized by the production of ergocornine (B135324)/ergocorninine and ergocryptine as the most abundant ergopeptines. nih.gov In contrast, another class (Class 2) predominantly produced ergotamine and ergocristine (B1195469). nih.gov Similarly, studies of C. purpurea sensu lato have identified a G1 group with highly variable alkaloid profiles, a G2 group that produces ergosine (B51555) and ergocristine, and a G3 group that produces a mix of ergocristine and ergocryptine. mdpi.com The host plant appears to have little influence on the qualitative alkaloid profile, though it may affect the quantitative amounts of each compound produced. mdpi.com
This compound is one of ten major ergot peptide alkaloids, which also include ergotamine, ergosine, ergocristine, ergocryptine, and their respective isomers (ergotaminine, ergosinine, ergocristinine (B1242015), ergocryptinine). drugfuture.com The production of these complex ergopeptines is a hallmark of certain Claviceps species. nih.gov
Table 1: Claviceps purpurea Genetic Groups and Predominant Ergopeptine Alkaloids
| Genetic/Metabolomic Class | Predominant Ergopeptine(s) | Reference(s) |
|---|---|---|
| Class 1 (Canadian Strains) | Ergocornine/Ergocorninine, Ergocryptine | nih.gov |
| Class 2 (Canadian Strains) | Ergotamine, Ergocristine | nih.gov |
| G1 (sensu lato) | Highly variable, 1 to 7 different alkaloids | mdpi.com |
| G2 (sensu lato) | Ergosine, Ergocristine | mdpi.com |
| Sclerotia from P. pratensis | Ergocornine/Ergocorninine | apsnet.org |
| Sclerotia from L. perenne | Ergotamine/Ergotaminine (B1205201) | apsnet.org |
Ecological Roles of Ergot Alkaloids in Host-Fungus Interactions (e.g., Plant Symbiosis, Pathogenesis)
The natural ecological functions of ergot alkaloids, including this compound, are multifaceted, though not yet fully understood. apsnet.orgnih.gov A primary role is believed to be defensive. These compounds can act as potent deterrents to feeding by both insects and mammalian herbivores, thereby providing a protective advantage to the host plant and the fungus itself. apsnet.orgnih.govnumberanalytics.comwvu.edu This defensive chemistry is a key component of the interaction between the fungus and its environment. numberanalytics.com
Ergot alkaloids also appear to play a role in the competitive ability of the fungi within their ecological niches. numberanalytics.com Some studies suggest that these specialized metabolites may have originally evolved for roles other than virulence but now contribute to the pathogenic potential of certain fungi when they encounter susceptible hosts. nih.gov For example, ergot alkaloids produced by the insect pathogen Metarhizium brunneum act as a weapon against its insect hosts. nih.gov
Influence of Environmental and Genetic Factors on this compound Biosynthesis in Fungal Cultures
The production of this compound and other ergot alkaloids is a complex process regulated by a combination of genetic and environmental cues. numberanalytics.com
Genetic Factors: The capacity of a fungus to produce specific ergot alkaloids is determined by its genetic makeup, specifically the presence and organization of the ergot alkaloid synthesis (EAS) gene cluster. numberanalytics.comnih.govnih.gov The diversity of ergot alkaloids arises from variations within this gene cluster, including gene presence or absence, gene duplication, and sequence changes that alter enzyme function (neofunctionalization). nih.govrsc.orgnih.gov
For the complex ergopeptines like this compound, the key enzymes are non-ribosomal peptide synthetases (NRPSs). nih.govnih.gov The biosynthesis of ergopeptides is initiated by the enzyme LpsB, which activates D-lysergic acid. nih.gov Downstream, the NRPS enzyme LpsA is responsible for incorporating specific amino acids to create the peptide side chain. nih.gov Sequence variations in the adenylation domain of LpsA are responsible for the selective incorporation of different amino acids, leading to the production of different ergopeptines. nih.gov For example, research suggests that the LpsA1 enzyme is responsible for forming ergotamine and ergocristine (which contain phenylalanine), while other variations lead to the production of ergocornine (containing valine). nih.gov The presence, absence, or specific version of the lpsA gene directly correlates with the chemotype of the fungal strain. nih.govrsc.org
Environmental Factors: Environmental conditions significantly influence fungal growth and alkaloid synthesis. numberanalytics.com Key factors include:
Nutrient Availability: The type and amount of carbon and nitrogen sources in the culture medium can affect alkaloid production. numberanalytics.comscispace.com Tryptophan is the biosynthetic precursor for the ergoline (B1233604) ring system, making its availability crucial. scispace.com The addition of specific amino acids, such as valine, to fermentation cultures has been shown to direct biosynthesis toward the corresponding ergopeptine, in this case, ergocornine. scispace.com
Physical Conditions: Temperature, pH, and oxygen levels are critical parameters that can be optimized in fermentation processes to enhance alkaloid yields. numberanalytics.comtapi.com
Climate: In the field, weather patterns such as rainfall and temperature affect the entire life cycle of the fungus, from germination of sclerotia to host infection and subsequent alkaloid production. preprints.orgmdpi.com Increased rainfall during critical growing periods has been correlated with a higher incidence of ergot contamination. preprints.org
Epigenetic Modifiers: Recent academic research has shown that chemical epigenetic modifiers can influence ergot alkaloid production. The application of histone deacetylase inhibitors (HDACi), such as suberoylanilide hydroxamic acid (SAHA), was found to significantly increase the production of total ergot alkaloids, including this compound, in C. purpurea cultures. researchgate.netresearchgate.net This is thought to occur because the inhibitor loosens the chromosome structure around the EAS gene cluster, leading to up-regulated gene expression. researchgate.net
Table 2: Summary of Factors Influencing this compound Biosynthesis
| Factor Type | Specific Factor | Effect on Biosynthesis | Reference(s) |
|---|---|---|---|
| Genetic | lpsA gene variant | Determines which amino acids are incorporated, dictating the specific ergopeptine (e.g., ergocornine) produced. | nih.gov |
| Genetic | EAS gene cluster composition | Presence/absence of genes determines the overall class of alkaloids produced (clavines, ergoamides, or ergopeptines). | rsc.orgnih.gov |
| Environmental | Nutrient Sources (e.g., valine) | Can direct biosynthesis towards specific alkaloids. | scispace.com |
| Environmental | Temperature, pH, O₂ | Influences fungal growth and metabolic rate, affecting alkaloid yield. | numberanalytics.com |
| Environmental | Climate (Rainfall) | Affects fungal infection rates and disease severity in the field. | preprints.orgmdpi.com |
| Epigenetic | Histone Deacetylase Inhibitors | Can up-regulate EAS gene expression and increase total alkaloid production. | researchgate.netresearchgate.net |
Genetic Engineering of Fungal Strains for Modified this compound Production (Academic Research)
Advances in molecular biology and fungal genetics have opened avenues for the targeted modification of ergot alkaloid production in academic and industrial research. nih.gov The identification and characterization of the EAS gene cluster have provided a roadmap for rational strain improvement. nih.govnih.gov
One approach involves the targeted inactivation or "knockout" of specific genes within the biosynthetic pathway. tapi.com For example, by inactivating genes responsible for the production of unwanted side-products, it is possible to create mutant strains with a cleaner and more desirable metabolite profile. tapi.com In a study on Claviceps paspali, researchers successfully inactivated four genes believed to be involved in indole (B1671886) diterpene biosynthesis, resulting in a mutant strain that no longer produced these mycotoxins, thereby improving the safety profile of the fermentation process. tapi.com Similar targeted knockouts could be applied to the this compound pathway, for instance, by deleting competing NRPS genes to channel metabolic flux towards a single desired ergopeptine.
Another strategy is the heterologous expression of gene clusters, where the entire biosynthetic pathway from a difficult-to-culture fungus is transferred into a more tractable host organism for production. rsc.org This synthetic biology approach offers a powerful tool to access and produce specific ergot alkaloids. rsc.org
Furthermore, as demonstrated in laboratory settings, the use of epigenetic modifiers represents a chemical-genetic approach to enhancing production without direct genetic manipulation of the DNA sequence. researchgate.net By treating a C. purpurea strain with the HDAC inhibitor SAHA, researchers were able to double the yield of ergometrine and significantly increase total ergot alkaloids, including this compound, by up-regulating the expression of genes in the EAS cluster. researchgate.netresearchgate.net These academic studies pave the way for creating new, industrially useful fungal strains with superior productivity and tailored alkaloid profiles. tapi.com
Future Research Trajectories and Theoretical Underpinnings
Elucidation of Novel Ergocorninine Biosynthetic Enzymes and Pathways
The biosynthesis of ergot alkaloids is a complex process originating from the precursors L-tryptophan and dimethylallyl diphosphate (B83284) (DMAPP). rsc.orgmdpi.com The initial steps, catalyzed by enzymes encoded by the ergot alkaloid synthesis (EAS) gene cluster, lead to the formation of the common tetracyclic ergoline (B1233604) ring system. mdpi.commdpi.com The diversification into complex ergopeptines like ergocornine (B135324) and its isomer this compound occurs in the later stages of the pathway.
This late-stage synthesis is governed by nonribosomal peptide synthetases (NRPSs), specifically enzymes encoded by the lpsA, lpsB, and lpsC genes. asm.orgnih.gov These enzymes assemble the tripeptide side chain and attach it to the D-lysergic acid core. For ergocornine/ergocorninine, this side chain is composed of L-valine, L-valine, and L-proline. Research has shown that different strains of Claviceps purpurea can be classified into distinct metabolomic classes based on their ergot alkaloid profiles, with some classes uniquely producing ergocornine/ergocorninine. nih.govresearchgate.net This variation is linked to genetic differences within the EAS gene cluster, particularly in the lpsA gene. nih.gov
Future research must focus on:
Characterizing NRPS Specificity: Detailed biochemical analysis of the LpsA, LpsB, and LpsC enzymes is required to understand the precise mechanisms of substrate recognition and catalysis that lead to the specific incorporation of valine residues.
Identifying Regulatory Genes: While the core biosynthetic genes are known, the regulatory elements controlling their expression are less understood. The discovery of transcription factors like EasR, which regulates the EAS cluster in Metarhizium brunneum, suggests that homologous regulators likely exist for this compound production in Claviceps. asm.org Identifying and characterizing these regulators is a key future trajectory.
Investigating Isomerization: The conversion between the R-epimer (ergocornine) and the S-epimer (this compound) is a critical aspect. Future studies should aim to identify if this is a spontaneous process or if specific enzymes (isomerases) facilitate this conversion within the fungal cell or during extraction.
Advanced Structural Biology of this compound-Receptor Complexes
The biological activity of ergot alkaloids stems from their structural similarity to biogenic amines like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862), allowing them to interact with their respective receptors. nih.govmdpi.com The ergoline ring is considered the primary pharmacophore responsible for this interaction. nih.gov However, high-resolution structural data of this compound specifically bound to a receptor is currently lacking.
Obtaining such structures is a critical goal for future research. Advanced structural biology techniques are poised to provide these insights:
Cryo-Electron Microscopy (Cryo-EM): This technique is ideal for determining the structures of large, complex membrane proteins like G protein-coupled receptors (GPCRs), which are the primary targets of ergot alkaloids, in complex with their ligands. nih.gov
Time-Resolved Serial Synchrotron Crystallography (TR-SSX): This method can capture molecular "movies" of a ligand binding to its receptor, revealing the dynamic conformational changes that occur during the process. esrf.fr
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the structure and dynamics of the ligand-receptor complex in a solution state, complementing the static pictures from Cryo-EM and crystallography.
Elucidating the three-dimensional structure of an this compound-receptor complex would reveal the specific amino acid residues involved in binding, the precise orientation of the ligand in the binding pocket, and the structural basis for its agonist or antagonist activity. This knowledge is fundamental for understanding its biological function and for the rational design of new analogs. researchgate.net
Exploration of Unconventional Biological Targets for this compound Analogs in Research
While the interaction of ergot alkaloids with adrenergic, dopaminergic, and serotonergic receptors is well-established, their diverse structures suggest they may interact with other, less conventional biological targets. mdpi.com A significant future research avenue is the systematic exploration for these novel targets for this compound and its synthetic analogs.
One study has already provided a compelling example in this direction. In an investigation of the salivary gland of the ixodid tick Amblyomma hebraeum, this compound was found to act as a partial agonist at an unidentified ergot alkaloid-sensitive receptor, distinct from the known dopamine receptor in that tissue. biologists.com This finding underscores the potential for this compound to interact with novel pharmacological targets.
Future research strategies should include:
Phenotypic Screening: Testing this compound and its analogs in a wide array of cell-based assays to identify unexpected biological effects.
Affinity-Based Proteomics: Using chemically modified this compound "probes" to "fish" for binding partners from cell lysates, allowing for the unbiased identification of protein targets.
Target Deconvolution: Once a phenotypic effect is observed, employing genetic (e.g., CRISPR-Cas9 screening) or proteomic methods to identify the specific molecular target responsible for the effect.
Discovering and validating such unconventional targets could open entirely new research areas for the application of this compound-based chemical scaffolds.
Development of Integrated Omics Approaches for Ergot Alkaloid Research (Genomics, Proteomics, Metabolomics)
A holistic understanding of this compound requires the integration of multiple high-throughput "omics" technologies. mdpi.comnih.gov These approaches provide a system-wide view of the biological processes underlying alkaloid production and function.
Genomics: Advances in sequencing technology allow for the rapid assembly of fungal genomes, enabling the identification of EAS gene clusters and the correlation of specific genetic polymorphisms with alkaloid profiles. mdpi.commdpi-res.com For example, variations in the lpsA gene have been linked to the production of different ergopeptines, including ergocornine/ergocorninine. nih.govresearchgate.net
Transcriptomics: RNA-sequencing reveals the expression levels of all genes under specific conditions. This can identify which biosynthetic genes are upregulated during this compound production and uncover the regulatory networks that control their expression. frontiersin.orgresearchgate.net
Proteomics: Mass spectrometry-based proteomics can identify and quantify the full suite of proteins in a cell, including all the biosynthetic enzymes in the ergot alkaloid pathway. nih.gov This allows researchers to directly observe the protein-level changes that correspond to genomic and transcriptomic data.
Metabolomics: High-resolution mass spectrometry is used to create a detailed profile of all the metabolites, including the full range of ergot alkaloids, produced by a fungal strain. mdpi.commdpi-res.com This technique has been instrumental in classifying C. purpurea strains based on their unique alkaloid signatures, such as the presence of ergocornine and this compound. nih.gov
The true power lies in integrated multi-omics analysis . mdpi-res.commdpi.com By combining these datasets, researchers can build comprehensive models that link genetic makeup to gene expression, enzyme levels, and ultimately, the final chemical output of this compound. This integrated approach is essential for understanding the complex regulation of its biosynthesis and for engineering strains with modified alkaloid production. dntb.gov.ua
Theoretical Frameworks for Predicting Ergot Alkaloid Bioactivity and Selectivity
As the number of known ergot alkaloids and their synthetic analogs grows, computational and theoretical methods become indispensable for predicting their biological properties and guiding experimental work. scispace.com Future research will increasingly rely on these in silico approaches.
Key theoretical frameworks include:
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Studies have already used docking to investigate the binding of ergot alkaloid epimers, such as ergocristinine (B1242015), to vascular receptors like the serotonin and adrenergic receptors, providing insights into potential binding affinities and interactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of compounds with changes in their biological activity. By training these models on existing data for known ergot alkaloids, it may be possible to predict the bioactivity of novel this compound analogs before they are synthesized.
Machine Learning and Artificial Intelligence: Modern machine learning algorithms can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not apparent to human researchers. biorxiv.org These models can be used to predict drug-target interactions, assess potential bioactivity, and screen virtual libraries of compounds for promising candidates. biorxiv.org An in silico study has already demonstrated the potential for predicting the binding of ergot alkaloids to dopamine receptors. biorxiv.org
These predictive frameworks, when validated experimentally, can significantly accelerate the research and development process. They allow for the prioritization of the most promising this compound analogs for synthesis and testing, saving considerable time and resources. nih.gov
Q & A
Q. What validated analytical methods are recommended for detecting Ergocorninine in agricultural or biological samples?
To quantify this compound and its epimers (e.g., ergocornine), high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Key considerations include:
- Chromatographic separation : Use chiral columns to resolve this compound (S-epimer) from ergocornine (R-epimer) due to their structural similarity .
- Validation parameters : Ensure linearity (R² > 0.99), recovery rates (70–120%), and limits of detection (LOD < 0.1 µg/kg) per EFSA guidelines for ergot alkaloids .
- Matrix effects : Employ matrix-matched calibration curves to correct for ion suppression/enhancement in complex samples like cereals or plasma .
Q. How can researchers mitigate epimerization artifacts during sample preparation for this compound analysis?
Epimerization (conversion between R- and S-forms) is pH- and temperature-dependent. Methodological safeguards include:
- Controlled extraction : Use neutral buffers (pH 6–7) and avoid temperatures >25°C .
- Rapid processing : Limit sample exposure to light and air to prevent degradation .
- Post-analysis verification : Compare retention times and MS/MS spectra against certified reference materials .
Advanced Research Questions
Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in dopaminergic pathways?
To investigate receptor binding or signaling effects:
- In vitro models : Use transfected HEK-293 cells expressing human dopamine D2 receptors. Measure cAMP inhibition via ELISA, with this compound doses calibrated against known agonists (e.g., bromocriptine) .
- Controls : Include ergocornine (R-epimer) to assess stereospecificity and negative controls (vehicle-only) .
- Data normalization : Express results as % inhibition relative to baseline cAMP levels .
Q. How can contradictory data on this compound’s cytotoxicity be resolved in literature reviews?
Systematic approaches include:
- Meta-analysis stratification : Group studies by cell type (e.g., hepatic vs. neuronal), exposure duration, and purity of compounds (≥95% by HPLC) to identify confounding variables .
- In vitro-in vivo extrapolation (IVIVE): Compare cytotoxicity thresholds (IC50) with pharmacokinetic data (e.g., plasma Cmax) to assess biological relevance .
- Quality assessment : Exclude studies lacking analytical validation (e.g., unspecified purity or epimer ratios) .
Q. What computational strategies enhance structure-activity relationship (SAR) studies for this compound derivatives?
Combine molecular docking and molecular dynamics (MD) simulations:
- Target selection : Dock this compound against crystallized dopamine receptors (PDB: 6CM4) to identify key binding residues .
- MD parameters : Simulate ligand-receptor interactions over 100 ns trajectories, using AMBER or GROMACS with CHARMM36 force fields .
- Validation : Cross-reference computational binding affinities with experimental IC50 values from radioligand assays .
Methodological Guidance
Q. How should researchers formulate hypotheses about this compound’s environmental persistence in soil ecosystems?
Apply the PECO framework :
Q. What statistical methods address variability in this compound quantification across laboratories?
- Inter-laboratory studies : Use Bland-Altman plots to assess agreement between labs .
- Mixed-effects models : Account for fixed factors (e.g., extraction protocol) and random factors (e.g., analyst expertise) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
